

Thermodynamic Architecture of Triisopropoxysilane: A Kinetic & Structural Analysis

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Compound of Interest

Compound Name:	Tris[(propan-2-yl)oxy]silyl
CAS No.:	6675-79-2
Cat. No.:	B1590940

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Executive Summary

Triisopropoxysilane ($\text{HSi}(\text{OiPr})_3$) represents a critical intersection between steric control and hydrolytic reactivity. Unlike its methoxy and ethoxy counterparts, the isopropyl moieties in triisopropoxysilane provide a "steric gate," significantly retarding hydrolysis rates while maintaining hydridic activity for reduction reactions. This guide analyzes its thermodynamic profile, establishing its utility as both a mild reducing agent in active pharmaceutical ingredient (API) synthesis and a tunable precursor for silicate ester prodrugs.

Chemical Identity & Structural Distinction

Note: It is vital to distinguish Triisopropoxysilane from Triisopropylsilane (TIPS-H), a common protecting group reagent. The presence of oxygen bridges in the former fundamentally alters its polarity and hydrolytic behavior.

Property	Triisopropoxysilane	Triisopropylsilane (TIPS-H)
CAS Number	6675-79-2	6485-79-6
Formula		
Molecular Weight	206.35 g/mol	158.36 g/mol
Primary Utility	Hydride Donor, Sol-Gel Precursor, Prodrug Linker	Protecting Group, Scavenger
Bonding Environment	Si-O-C (Hydrolyzable)	Si-C (Hydrolytically Stable)

Fundamental Thermodynamic Properties

The thermodynamic constants of triisopropoxysilane dictate its behavior in distillation and phase-transfer processes. The high boiling point relative to lower alkoxy silanes reflects the increased London dispersion forces associated with the isopropyl groups.

Parameter	Value	Experimental Context
Boiling Point (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">)	180.1 ± 9.0 °C (760 mmHg)	High thermal stability allows for high-temperature hydrosilylation without rapid evaporative loss.
Reduced Pressure	35 °C (5 mmHg)	Critical for purification; can be distilled under moderate vacuum to avoid thermal decomposition.
Density ()	0.854 g/mL (20 °C)	Lower density than water; phase separates initially before hydrolysis.
Refractive Index ()	1.3839	Useful for in-line process monitoring via refractometry.
Flash Point	62.7 ± 18.7 °C	Classified as a Flammable Liquid (Category 3). Requires grounding during transfer.
Vapor Pressure	~2.5 mmHg (20 °C)	Low volatility reduces inhalation risk compared to trimethoxysilane.

Reaction Thermodynamics: The Hydrolysis "Steric Gate"

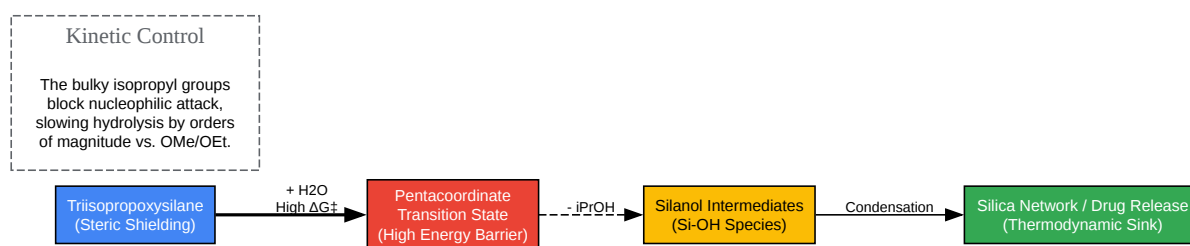
In drug delivery and materials science, the rate of hydrolysis is often more critical than the equilibrium constant. Triisopropoxysilane exhibits a kinetically retarded hydrolysis profile compared to triethoxysilane. This property is exploited in silicate ester prodrugs (e.g., Paclitaxel conjugates), where the bulky isopropyl groups slow the release of the active drug, extending its half-life.

Mechanism of Retarded Hydrolysis

The hydrolysis follows an

-like mechanism where water attacks the silicon center. The isopropyl groups create a steric shield, increasing the activation energy (

) for the formation of the pentacoordinate transition state.



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Figure 1: Kinetic pathway of triisopropoxysilane hydrolysis. The red node represents the rate-limiting formation of the transition state, energetically elevated by steric hindrance.

Applications in Synthesis & Drug Development

A. Silicate Ester Prodrug Synthesis

Researchers utilize the thermodynamic stability of the Si-O bond in triisopropoxysilane to create "temporarily masked" hydroxyl groups on APIs.

- Workflow: The drug (containing a free -OH) reacts with triisopropoxysilane (or its activated chloride derivative) to form a silicate ester.
- Benefit: The release rate of the parent drug is governed by the hydrolysis rate of the isopropoxy ligands, which can be tuned by mixing ligands (e.g., exchanging one isopropoxy for a methoxy group).

B. Mild Reducing Agent (Hydrosilylation)

The Si-H bond in triisopropoxysilane is hydridic but modulated by the electron-donating oxygen atoms.

- Selectivity: It is less aggressive than LiAlH_4 , allowing for the selective reduction of amides or hydrosilylation of alkenes without affecting reducible functional groups like nitro or cyano moieties.
- Catalysis: Often paired with Karstedt's catalyst or $\text{Pt}(\text{DVT})_2$ complexes.

Experimental Protocol: Determination of Hydrolytic Stability

This protocol validates the "steric gate" effect for controlled release applications.

- Preparation: Dissolve Triisopropoxysilane (1.0 mmol) in CDCl_3 -acetone (0.5 mL).
- Initiation: Add NaOH (10.0 mmol) to simulate aqueous physiological conditions.
- Monitoring: Transfer immediately to an NMR tube. Acquire ^1H NMR spectra every 15 minutes at 37 °C.
- Analysis: Track the disappearance of the isopropyl methine septet ($\delta \sim 4.3$ ppm) and the appearance of free isopropanol ($\delta \sim 4.0$ ppm).
- Quantification: Plot $\text{[isopropanol]} / \text{[isopropyl methine]}$ vs. time. The slope will be significantly lower (~ 0.1) compared to triethoxysilane.

Safety & Handling Protocols

- **Flammability:** With a flash point of ~ 62 °C, it is combustible. Process vessels must be nitrogen-inerted.
- **Hydrogen Evolution:** In the presence of strong bases or Lewis acids (and moisture), the Si-H bond can release hydrogen gas ().
 - **Warning:** Do not store in basic glass containers for extended periods.
- **Storage:** Store under argon/nitrogen at room temperature. Moisture intrusion leads to slow gelation (cloudiness).

References

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